

Br-PEG4-THP: A Technical Guide for Researchers in Drug Development

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Compound of Interest		
Compound Name:	Br-PEG4-THP	
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This technical guide provides an in-depth overview of 1-Bromo-4-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)butane (**Br-PEG4-THP**), a heterobifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, provides plausible experimental protocols for its synthesis and application, and illustrates its mechanism of action.

Core Chemical and Physical Properties

Br-PEG4-THP is a polyethylene glycol (PEG)-based linker containing a bromo group and a tetrahydropyranyl (THP) protected hydroxyl group. The PEG chain enhances solubility and the terminal functional groups allow for covalent linkage to a target protein ligand and an E3 ligase ligand, forming a PROTAC.



Property	Value	Reference
CAS Number	1803547-60-5	[1][2]
Molecular Formula	C13H25BrO5	
Molecular Weight	341.24 g/mol	
IUPAC Name	2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]oxane	[1]
Description	A PEG-based PROTAC linker.	[3]
Purity	Typically ≥95%	
Appearance	Colorless to pale yellow oil	
Solubility	Soluble in organic solvents such as DCM, THF, and ethyl acetate.	_

Experimental Protocols

While a specific, detailed synthesis protocol for **Br-PEG4-THP** is not readily available in published literature, a plausible two-step synthesis can be derived from standard organic chemistry procedures for THP ether formation and PEG bromination.

Part 1: Synthesis of THP-PEG4-OH

This procedure outlines the protection of one of the terminal hydroxyl groups of tetraethylene glycol (PEG4) with a tetrahydropyranyl (THP) group.

Materials:

- Tetraethylene glycol (HO-PEG4-OH)
- 3,4-Dihydro-2H-pyran (DHP)
- Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)



- Ethyl acetate (AcOEt)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of tetraethylene glycol (1 equivalent) in dichloromethane, add a catalytic amount of Sc(OTf)₃ (e.g., 0.2 mol%).
- Slowly add 3,4-dihydro-2H-pyran (1.1 equivalents) to the mixture at room temperature under an inert atmosphere (e.g., argon).
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[1]
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield THP-PEG4-OH.

Part 2: Bromination of THP-PEG4-OH to yield Br-PEG4-THP

This part of the protocol describes the conversion of the remaining free hydroxyl group of THP-PEG4-OH to a bromide.

Materials:



- THP-PEG4-OH (from Part 1)
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve THP-PEG4-OH (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add carbon tetrabromide (1.5 equivalents) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
- Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
- Separate the organic layer and wash with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the final product, Br-PEG4-THP.

Application Protocol: Synthesis of a PROTAC using Br-PEG4-THP



This protocol provides a general method for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using the **Br-PEG4-THP** linker. This example assumes the POI ligand has a nucleophilic group (e.g., a phenol or amine) and the E3 ligase ligand will be attached after deprotection of the THP group.

Step 1: Conjugation of POI Ligand to Br-PEG4-THP

- To a solution of the POI ligand (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add **Br-PEG4-THP** (1.2 equivalents) to the reaction mixture.
- Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 16-24 hours under an inert atmosphere.
- Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer, concentrate, and purify by chromatography to obtain the POI-PEG4-THP conjugate.

Step 2: Deprotection of the THP Group

- Dissolve the POI-PEG4-THP conjugate in a mixture of acetic acid, THF, and water (e.g., 3:1:1 ratio).
- Stir the reaction at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
- Once deprotection is complete, neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify if necessary to yield POI-PEG4-OH.

Step 3: Conjugation of E3 Ligase Ligand

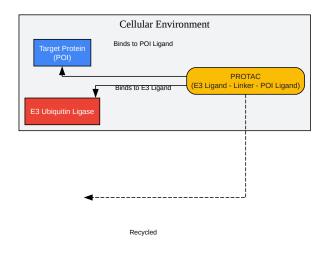


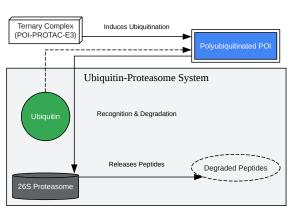
• The resulting POI-PEG4-OH can now be conjugated to an E3 ligase ligand using various coupling reactions (e.g., esterification, etherification, or conversion of the hydroxyl to a more reactive group).

Mechanism of Action: PROTAC-Mediated Protein Degradation

Br-PEG4-THP serves as a linker in PROTACs, which function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule forms a ternary complex with the target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.







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Caption: PROTAC Mechanism of Action

The provided technical guide on **Br-PEG4-THP** is intended for research purposes and to provide a framework for its synthesis and application. Researchers should adapt and optimize these protocols based on their specific ligands and experimental conditions.

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